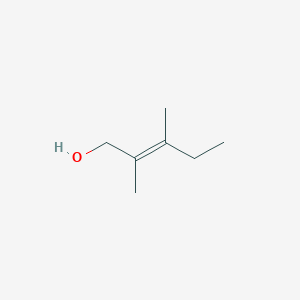

2,3-Dimethylpent-2-en-1-ol

Description

Structural Classification

2,3-Dimethylpent-2-en-1-ol (B6266957) is classified as a primary, unsaturated allylic alcohol. Its structure is characterized by a five-carbon pentene backbone. A hydroxyl (-OH) group is located at the C1 position, while methyl (-CH₃) groups are attached at the C2 and C3 positions. A carbon-carbon double bond exists between C2 and C3, which, in conjunction with the adjacent hydroxyl group, defines it as an allylic alcohol. The IUPAC name for the presumed more stable isomer is (E)-2,3-dimethylpent-2-en-1-ol. nih.gov This branched alkene moiety significantly influences the molecule's reactivity and steric profile.

Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-2,3-dimethylpent-2-en-1-ol nih.gov |

| Molecular Formula | C₇H₁₄O nih.gov |

| CAS Number | 89794-41-2 nih.govbldpharm.com |

| SMILES | CC/C(=C(\C)/CO)/C nih.gov |

| InChIKey | PTJAIRRFUHECDC-VOTSOKGWSA-N nih.gov |

Research Significance

Allylic alcohols, particularly those with branched structures, are highly versatile and important building blocks in organic synthesis. researchgate.net Their dual functionality, comprising both an alkene and a hydroxyl group, allows for a wide range of chemical transformations. nsf.gov The presence of branching on the alkene chain can impart specific stereochemical and electronic properties, making these compounds valuable precursors for constructing complex molecular architectures, including natural products and potential therapeutic agents. researchgate.netnih.gov

The research significance of branched allylic alcohols lies in their application in stereoselective reactions. They are common starting materials in catalytic asymmetric synthesis, a field focused on producing enantioenriched molecules. researchgate.netnih.gov For instance, they are used in metal-catalyzed asymmetric allylation reactions to form chiral ethers and in stereospecific isomerization reactions to generate β-branched ketones. nih.govthieme-connect.com The ability to use these relatively simple, often commercially available alcohols to create molecules with specific three-dimensional arrangements is a key focus of modern synthetic chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-2,3-dimethylpent-2-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h8H,4-5H2,1-3H3/b7-6+ |

InChI Key |

PTJAIRRFUHECDC-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C(=C(\C)/CO)/C |

Canonical SMILES |

CCC(=C(C)CO)C |

Origin of Product |

United States |

Overview of Prior Research Domains Pertaining to Unsaturated Branched Alcohols

Stereoselective and Enantioselective Synthesis Pathways for 2,3-Dimethylpent-2-en-1-ol (B6266957)

The synthesis of chiral allylic alcohols, particularly those with tertiary carbinol centers like this compound, presents a considerable challenge in organic synthesis. nih.gov Achieving high levels of stereocontrol requires sophisticated asymmetric methods that can effectively differentiate between the enantiofaces of a prochiral ketone or control the geometry of a newly formed double bond.

The enantioselective synthesis of tertiary allylic alcohols is a demanding task due to the difficulty in differentiating the two residues at the ketone precursor through steric interactions. nih.gov Several advanced strategies have been developed to address this challenge, which could be hypothetically applied to the synthesis of this compound.

Catalytic Asymmetric 1,2-Addition: The addition of vinylmetal reagents to ketones is a primary method for synthesizing acyclic tertiary allylic alcohols. nih.gov The development of chiral ligands for metals like rhodium or iridium in the reductive coupling of acetylenes, or for transmetalation strategies involving vinylic boronates, allows for enantioselective additions. pnas.org However, this approach can be limited by the need to prepare primary organometallic reagents or the use of high-pressure hydrogen. pnas.org

Catalytic Asymmetric Rearrangements: Stereospecific rearrangements offer an alternative that can overcome the limitations of sterically-controlled additions. nih.gov For instance, the catalytic asymmetric Meisenheimer rearrangement has been shown to be highly effective for producing acyclic tertiary allylic alcohols with excellent enantioselectivity, even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov

Organocatalytic Approaches: A one-pot protocol using organocatalysis, involving an enantioselective enone epoxidation followed by a Wharton-reaction sequence, has been successful in creating allylic alcohols, including those with quaternary stereogenic centers, with high enantioselectivity. pnas.org

Dual Catalysis Systems: Recent advancements include dual catalysis systems, such as combining palladium and photoredox catalysis for the asymmetric allylic alkylation of vinyl cyclic carbonates, to create complex homoallylic alcohols. chemrxiv.org This method allows for the formation of vicinal tetrasubstituted carbon centers with high regio- and enantiocontrol under mild conditions. chemrxiv.org

Table 1: Overview of Potential Enantioselective Strategies

| Strategy | Description | Key Features | Potential Application |

|---|---|---|---|

| Catalytic Asymmetric Vinylmetal Addition | Addition of a chiral vinylmetal reagent to 3-methylpentan-2-one. | Relies on a chiral catalyst to control the facial selectivity of the ketone attack. nih.gov | Direct formation of the tertiary alcohol center. |

| Catalytic Asymmetric Meisenheimer Rearrangement | Stereospecific rearrangement of a precursor allylic N-oxide. | Proceeds in a stereospecific manner, allowing high enantioselectivity regardless of steric similarity of substituents. nih.gov | Formation of products with tetrasubstituted stereocenters. |

| Organocatalytic Wharton Rearrangement | Sequential epoxidation and rearrangement of a suitable enone precursor. | Generates stereogenic allylic centers with excellent enantio- and diastereocontrol. pnas.org | Access to optically active allylic alcohols from readily available reactants. |

Regioselectivity is crucial in the synthesis of allylic alcohols to ensure the correct placement of the double bond and the hydroxyl group.

Reductive Cross-Coupling Reactions: Metallacycle-mediated coupling of allylic alcohols with partners like vinylsilanes or alkynes can proceed with allylic transposition, forming the C-C bond at the carbon distal to the hydroxyl group. nih.gov However, subtle changes in substrate structure can shift the regiochemical outcome, potentially leading to the formation of a quaternary center. nih.gov For example, Zr-catalyzed carbomagnesiation can result in C-C bond formation alpha to the allylic alcohol. nih.gov

Hydroformylation: The hydroformylation of olefins is a powerful method for generating aldehydes, which can then be reduced to alcohols. nih.gov The use of scaffolding ligands that reversibly bind to the alcohol substrate can direct the rhodium catalyst to achieve high regioselectivity in the hydroformylation of allylic alcohols, favoring the formation of β-hydroxy aldehydes. nih.gov

Anti-Markovnikov Addition: A method for the reductive coupling of terminal alkynes with α-chloro boronic esters yields E-allylic alcohols with exceptional regioselectivity (anti-Markovnikov) and stereoselectivity. organic-chemistry.orgdicp.ac.cn This process involves the hydrocupration of the alkyne and tolerates a wide array of functional groups. organic-chemistry.orgdicp.ac.cn

Targeted Derivatization and Functionalization of this compound

The presence of both a hydroxyl group and a carbon-carbon double bond makes this compound a versatile substrate for various chemical transformations.

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a ketone, depending on the chosen reagent and reaction conditions. The steric hindrance from the adjacent methyl groups and the presence of the double bond can influence the reaction pathways.

Table 2: Oxidation of this compound

| Reagent | Conditions | Major Product | Product Characterization |

|---|---|---|---|

| Chromium trioxide (CrO₃) in Jones reagent | Controlled temperature | 2,3-Dimethylpent-2-enal | Formation of an α,β-unsaturated aldehyde. |

Research Findings: Optimization of reaction conditions, such as temperature and stoichiometry, is critical to prevent overoxidation. While the double bond is expected to influence the oxidation pathways, specific stereoelectronic effects have not been extensively detailed in the available literature.

The carbon-carbon double bond in this compound can be selectively reduced to produce the corresponding saturated alcohol. This transformation is typically achieved through catalytic hydrogenation.

Table 3: Reduction of this compound

| Reagent | Conditions | Major Product | Product Characterization |

|---|

Research Findings: The reduction typically preserves the hydroxyl group. The steric hindrance presented by the methyl groups at positions C2 and C3 may affect the kinetics of the reaction by influencing the approach of the molecule to the catalyst surface.

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. As the hydroxyl group is a poor leaving group, it typically requires protonation or conversion to a more reactive group (e.g., a tosylate or a halide) to facilitate substitution. wikipedia.org

The reaction can proceed via an S_N1 or S_N2 mechanism, although substitution at a primary carbon atom generally favors the S_N2 pathway. wikipedia.orgualberta.ca However, the formation of a stable allylic carbocation could also promote an S_N1-type mechanism.

Table 4: Nucleophilic Substitution of this compound

| Reagent | Conditions | Major Product | Reaction Type |

|---|---|---|---|

| Hydrogen Bromide (HBr) | Acidic conditions | 1-bromo-2,3-dimethylpent-2-ene | S_N reaction where the -OH group is protonated to form a good leaving group (H₂O). |

| Thionyl Chloride (SOCl₂) | In pyridine (B92270) or other suitable base | 1-chloro-2,3-dimethylpent-2-ene | Conversion of the alcohol to an alkyl chloride. |

Research Findings: The dual methyl groups at the C2 and C3 positions create significant steric hindrance around the hydroxyl-bearing carbon. This steric congestion makes the compound less reactive in certain substitution reactions, such as esterification, when compared to less hindered primary alcohols.

Epoxidation of the Double Bond

The epoxidation of the double bond in this compound transforms the allylic alcohol into a corresponding epoxy alcohol. This transformation is of significant interest in organic synthesis as the resulting epoxide is a versatile intermediate for the preparation of a variety of functionalized compounds. The stereochemical outcome of the epoxidation is highly dependent on the chosen reagent and reaction conditions, with both substrate-directed and catalyst-directed methods being applicable.

Directed Epoxidation with Peroxy Acids

The epoxidation of allylic alcohols using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method. The stereoselectivity of this reaction is often directed by the hydroxyl group of the substrate. The hydroxyl group can form a hydrogen bond with the peroxy acid, delivering the oxidant to the syn-face of the double bond relative to the alcohol. For this compound, this would be expected to yield the syn-epoxy alcohol. In cyclic allylic alcohols, this directing effect is most effective when the hydroxyl group is in a pseudo-equatorial position. The presence of two methyl groups on the double bond in this compound, a tetrasubstituted alkene, can influence the rate and selectivity of the epoxidation. acs.org

Asymmetric Epoxidation Methods

For the synthesis of enantiomerically enriched epoxides from this compound, asymmetric epoxidation methods are employed.

Sharpless-Katsuki Asymmetric Epoxidation: The Sharpless epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org It utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgd-nb.info The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of either enantiomer of the epoxy alcohol. libretexts.org For this compound, a primary allylic alcohol, the Sharpless epoxidation is expected to proceed with high enantioselectivity. The general predictability of the facial selectivity based on the chirality of the tartrate ligand makes this a powerful tool for asymmetric synthesis. wikipedia.org While the reaction is widely applicable, the high substitution of the double bond in this compound might require optimized reaction conditions to achieve high yields and selectivities. libretexts.org

Vanadium-Catalyzed Asymmetric Epoxidation: Vanadium-based catalysts are also effective for the epoxidation of allylic alcohols and often exhibit high diastereoselectivity, particularly for the syn-epoxide. wikipedia.org These reactions are typically carried out using an oxidant like TBHP. mdpi.com The development of chiral ligands for vanadium has enabled enantioselective versions of this reaction. Vanadium catalysts are known for their high selectivity towards allylic alcohols, even in the presence of other isolated double bonds. wikipedia.org For highly substituted allylic alcohols, vanadium complexes with chiral hydroxamic acid ligands have been shown to be effective, providing good yields and enantioselectivities. mdpi.com The reaction conditions, such as the solvent and the specific vanadium precursor and ligand used, can significantly impact the efficiency and selectivity of the epoxidation of this compound. mdpi.com

The following table summarizes the expected outcomes for the epoxidation of this compound using different methods, based on general principles and findings for similar allylic alcohols.

| Epoxidation Method | Reagents | Expected Major Product | Expected Selectivity |

| Directed Epoxidation | m-CPBA | syn-2,3-Epoxy-2,3-dimethylpentan-1-ol | High diastereoselectivity |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Enantiomerically enriched epoxy alcohol | High enantioselectivity (>90% ee) libretexts.org |

| Vanadium-Catalyzed Epoxidation | VO(acac)₂, TBHP | syn-2,3-Epoxy-2,3-dimethylpentan-1-ol | High diastereoselectivity wikipedia.org |

| Vanadium-Catalyzed Asymmetric Epoxidation | Vanadium complex with chiral ligand, TBHP | Enantiomerically enriched syn-epoxy alcohol | Good to high enantioselectivity |

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound, featuring an allylic alcohol moiety with a tetrasubstituted double bond, makes it susceptible to various rearrangement and isomerization reactions, particularly under acidic conditions. These transformations can lead to the formation of constitutional isomers with different functional groups and carbon skeletons.

Acid-Catalyzed Rearrangements

The treatment of this compound with acid can initiate a cascade of reactions, primarily driven by the formation of a stabilized allylic carbocation. smolecule.com Protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary allylic carbocation. This intermediate can then undergo several transformations:

1,2-Hydride or Alkyl Shift: The carbocation can rearrange to a more stable carbocation via a 1,2-hydride or 1,2-methyl shift. For instance, a shift of a methyl group could lead to a different tertiary carbocation, which upon reaction with water and deprotonation could yield an isomeric alcohol. The relative rates of these shifts depend on the stability of the resulting carbocation. rsc.org

Deprotonation: The allylic carbocation can lose a proton from an adjacent carbon atom to form a conjugated diene. The regioselectivity of this elimination is governed by Zaitsev's rule, favoring the formation of the more substituted and thermodynamically more stable diene.

Reaction with Nucleophiles: In the presence of a nucleophilic solvent or additive, the carbocation can be trapped to form a new product. For example, in an aqueous acidic solution, the carbocation can react with water to regenerate the starting alcohol or form an isomeric alcohol after rearrangement.

A plausible acid-catalyzed rearrangement pathway for this compound could lead to the formation of 2,3-dimethyl-1,3-pentadiene (B75545) or isomeric alcohols. The specific product distribution would be highly dependent on the reaction conditions, including the acid strength, temperature, and reaction time.

Meyer-Schuster Rearrangement

While the classical Meyer-Schuster rearrangement involves the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated ketones or aldehydes, analogous 1,3-hydroxyl shifts can occur in allylic systems under certain catalytic conditions. wikipedia.orgrsc.org This type of rearrangement in this compound would involve the formal migration of the hydroxyl group from the C1 position to the C3 position, leading to the formation of an enol intermediate. Tautomerization of this enol would then yield 3,4-dimethylpentan-2-one. This transformation can be promoted by various catalysts, including certain transition metal complexes and Lewis acids, which can facilitate the isomerization under milder conditions than traditional strong acids. researchgate.net

Isomerization of the Double Bond

Under thermal or catalytic conditions, the double bond in this compound could potentially isomerize to a thermodynamically more stable position if such an isomer exists. However, given that the double bond is already tetrasubstituted and conjugated with the hydroxymethyl group, it is in a relatively stable position. Any isomerization would likely involve significant skeletal rearrangement.

The potential products from rearrangement and isomerization reactions of this compound are summarized in the table below.

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H₂SO₄), heat | 2,3-Dimethyl-1,3-pentadiene, Isomeric alcohols |

| Meyer-Schuster-like Rearrangement | Lewis acid or transition metal catalyst | 3,4-Dimethylpentan-2-one |

| Thermal Isomerization | High temperature | Skeletal rearranged isomers |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including allylic alcohols like this compound and their derivatives. These approaches focus on the use of environmentally benign reagents, renewable feedstocks, and catalytic methods to improve the sustainability of chemical processes.

Biocatalytic Methods

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful green alternative to traditional synthetic methods.

Biocatalytic Epoxidation: The epoxidation of the double bond in this compound can be achieved using biocatalysts. Certain enzymes, such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs), are capable of catalyzing the epoxidation of alkenes with high selectivity. d-nb.infonih.gov These enzymatic reactions often proceed under mild conditions (room temperature and neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. For instance, styrene (B11656) monooxygenases (SMOs) have been shown to catalyze the asymmetric epoxidation of various alkenes, including allylic alcohols, to produce chiral epoxides with high enantiomeric excess. hep.com.cn The substrate scope of these enzymes is continually being expanded through protein engineering, which could enable the efficient and selective epoxidation of highly substituted allylic alcohols like this compound. hep.com.cn

Synthesis from Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is not yet well-established, general biocatalytic strategies for producing allylic alcohols are being developed. For example, carboxylic acid reductases (CARs) can convert α,β-unsaturated carboxylic acids into the corresponding allylic alcohols. nih.gov This approach, if applied to a suitable renewable precursor, could provide a green route to allylic alcohols.

Use of Green Oxidants

A key aspect of green chemistry is the replacement of hazardous and stoichiometric oxidants with more environmentally friendly alternatives.

Hydrogen Peroxide as an Oxidant: Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. nih.gov Catalytic systems that utilize H₂O₂ for the epoxidation of allylic alcohols are highly desirable. Tungsten-based catalysts, in combination with bishydroxamic acid ligands, have been shown to effectively catalyze the asymmetric epoxidation of a broad range of allylic alcohols, including tertiary ones, using aqueous H₂O₂. nih.gov This method provides high yields and excellent enantioselectivities under mild conditions. nih.gov Similarly, manganese and niobium-based catalysts have been developed for the epoxidation of alkenes with H₂O₂, offering further green alternatives to traditional peroxy acid-based methods. libretexts.orgresearchgate.net

The table below highlights some green chemistry approaches relevant to the synthesis and transformation of this compound.

| Green Chemistry Approach | Method | Key Advantages |

| Biocatalytic Epoxidation | Use of enzymes (e.g., SMOs, UPOs) | High selectivity, mild reaction conditions, aqueous media d-nb.infohep.com.cn |

| Green Oxidants | Hydrogen peroxide with metal catalysts (e.g., W, Mn, Nb) | Atom economy, water as the only byproduct, high efficiency libretexts.orgnih.govresearchgate.net |

| Synthesis from Renewables | Carboxylic Acid Reductases (CARs) | Potential for synthesis from bio-based precursors nih.gov |

Mechanistic Investigations of 2,3 Dimethylpent 2 En 1 Ol Reactivity

Reaction Mechanism Elucidation for Key Transformations

The reactivity of 2,3-dimethylpent-2-en-1-ol (B6266957) is dictated by the interplay between its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. Understanding the mechanisms of its key transformations is crucial for its application in organic synthesis.

The hydroxyl (-OH) group is a dominant factor in the molecule's reactivity, primarily through its capacity for hydrogen bonding. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, while the polarized O-H bond allows it to be a hydrogen bond donor. This duality facilitates interactions with solvents, reagents, and catalysts. In protic solvents, hydrogen bonding enhances solubility.

The ability of the hydroxyl group to act as a hydrogen bond donor is particularly significant in directing the course of certain reactions. It can form an intramolecular hydrogen bond with the π-system of the alkene, or more commonly, an intermolecular hydrogen bond with a reagent. scielo.org.mx This interaction can pre-organize the transition state, influencing stereoselectivity. uoc.gr The hydroxyl group can also be deprotonated to form an alkoxide, a much stronger nucleophile. However, the nucleophilicity of the neutral hydroxyl group is moderate and can be sterically hindered by the adjacent methyl groups at the C2 and C3 positions.

Density functional theory (DFT) calculations on related branched alcohols show that the hydroxyl group's vibrations are sensitive to hydrogen bond formation, which can be observed spectroscopically as a red shift in the stretching frequency. bibliotekanauki.pl In clusters of similar alcohol molecules, the hydroxyl groups form hydrogen-bonding networks that stabilize the ensemble. aps.org

The carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to electrophilic attack. youtube.com The general mechanism involves the initial attack of an electrophile (E⁺) on the double bond, breaking the pi bond and forming a carbocation intermediate. A subsequent attack by a nucleophile (Nu⁻) on the carbocation yields the final addition product. youtube.com

The regioselectivity of this addition is governed by the relative stability of the possible carbocation intermediates. In the case of this compound, the addition of an electrophile to either C2 or C3 would result in a tertiary carbocation, both of which are relatively stable. The specific outcome can be influenced by steric factors and the nature of the electrophile. For instance, in the acid-catalyzed hydration of similar alkenes, the reaction follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon.

The table below illustrates potential electrophilic addition reactions.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 3-Bromo-2,3-dimethylpentan-1-ol |

| Cl₂ in H₂O | Cl⁺ | OH⁻/Cl⁻ | 2-Chloro-2,3-dimethylpentane-1,3-diol (from halohydrin formation) |

| H₂SO₄ / H₂O | H⁺ | H₂O | 2,3-Dimethylpentane-1,2-diol |

This table presents predicted products based on general principles of electrophilic addition.

Thermal reactions of unsaturated alcohols can proceed through different mechanistic pathways, primarily concerted pericyclic reactions or stepwise processes involving biradical intermediates. The operative mechanism is often dependent on the specific molecular structure and reaction conditions.

Studies on the thermal decomposition of structurally related epoxides, which yield allylic alcohols as products, suggest a distinction in mechanisms. The formation of allylic alcohols is proposed to occur via a concerted mechanism, such as a retro-ene reaction, which involves a cyclic transition state. soton.ac.uk In contrast, the formation of isomeric ketones and other rearrangement products is often explained by a biradical mechanism, initiated by the homolytic cleavage of a C-C or C-O bond. soton.ac.ukresearchgate.net

For this compound, a concerted -hydride shift is a plausible thermal isomerization pathway, leading to the formation of 2,3-dimethylpent-1-en-1-ol (an enol) which would tautomerize to 2,3-dimethylpentanal. Alternatively, at higher temperatures, homolytic cleavage could lead to biradical species, which can then undergo various rearrangements or fragmentations. researchgate.net The choice between a concerted and a biradical pathway is often a subject of theoretical and experimental investigation, with the energy barriers for each pathway determining the product distribution. soton.ac.uk

Stereoelectronic Effects on Reaction Kinetics and Selectivity

Stereoelectronic effects, which describe the influence of molecular geometry on electronic properties and reactivity, are critical in understanding the reactions of this compound. The spatial arrangement of the hydroxyl group relative to the alkene moiety can significantly influence reaction rates and stereochemical outcomes.

A key phenomenon is the "steering effect" of the allylic hydroxyl group, where it directs an incoming electrophile to a specific face of the double bond through hydrogen bonding or other non-covalent interactions. uoc.gracs.org This effect is particularly pronounced in reactions like epoxidations and ene reactions. For example, in the photooxygenation of analogous allylic alcohols, the stereoselectivity of the reaction is highly dependent on the solvent. uoc.gracs.org

In nonpolar solvents , the hydroxyl group can form a strong hydrogen bond with the incoming reagent (e.g., singlet oxygen), leading to preferential attack on the syn-face of the double bond, resulting in high diastereoselectivity. uoc.gracs.org

In polar solvents , the solvent molecules compete for hydrogen bonding with the hydroxyl group, diminishing its steering effect and leading to lower stereoselectivity or a shift towards anti-attack. uoc.gracs.org

The following table summarizes research findings on the stereoselectivity of reactions with similar allylic alcohols, illustrating the impact of the hydroxyl group.

| Reaction | Substrate Analog | Solvent | Key Finding | Reference |

| Photooxygenation | 2,4-Dimethylpent-3-en-2-ol | Nonpolar (e.g., CCl₄) | Promotes syn methyl reactivity due to hydroxyl steering effect. | uoc.gracs.org |

| Photooxygenation | 2,4-Dimethylpent-3-en-2-ol | Polar (e.g., CH₃CN) | Promotes anti methyl reactivity as solvent disrupts steering. | uoc.gracs.org |

| Ene Reaction | (Z)-4-Methylpent-3-en-2-ol | Nonpolar | Highly threo diastereoselective (90%). uoc.gracs.org | uoc.gracs.org |

| Triazolinedione Addition | 4-Methylpent-3-en-2-ol | Nonpolar | Highly threo diastereoselective, indicating a steering effect. | uoc.gr |

These findings suggest that the kinetics and selectivity of reactions involving this compound can be finely tuned by choosing appropriate reaction conditions that either leverage or suppress the directing effect of its hydroxyl group.

Catalytic Mechanisms in Functional Group Interconversions

Catalysis provides efficient pathways for the interconversion of functional groups in this compound. These mechanisms often involve the formation of transient catalyst-substrate complexes that lower the activation energy of the reaction.

Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the alkene can be cleaved. For a selective oxidation of the alcohol to 2,3-dimethylpent-2-enal, reagents like pyridinium (B92312) chlorochromate (PCC) are used. The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted elimination of the α-proton to yield the aldehyde.

Reduction: Catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) can reduce the carbon-carbon double bond to yield 2,3-dimethylpentan-1-ol. The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

Advanced Catalytic Transformations: Modern transition-metal catalysis enables more complex transformations. For example, a palladium-catalyzed oxidative amination of an aliphatic alkene proceeds via a trans-nucleopalladation mechanism. acs.org A hypothetical intramolecular hydroamination of a derivative of this compound could be catalyzed by a gold(I) complex, which activates the alkene towards nucleophilic attack by the nitrogen atom. escholarship.org Similarly, copper-catalyzed aminooxygenation reactions proceed through a proposed aminocupration step, which is rate-limiting, followed by the formation of a carbon radical that is trapped by an oxygen source. nih.gov

The table below outlines various catalytic systems and their mechanistic roles in the transformation of allylic alcohols or related structures.

| Transformation | Catalyst System | Mechanistic Role of Catalyst | Reference |

| Hydroamination | Pd(OTf)₂ / DPPF | Activates alkene, facilitates nucleophilic attack by amine via an intermediate. acs.org | acs.org |

| Aminooxygenation | Cu(II)-bis(oxazoline) | Facilitates enantioselective aminocupration of the alkene (rate-limiting step). nih.gov | nih.gov |

| Hydroalkoxylation | Gold(I) complexes | Acts as a π-acid to activate the allene/alkene for nucleophilic attack by the alcohol. escholarship.org | escholarship.org |

| Oxidative Decarboxylation | PdCl₂(PPh₃)₂ | Facilitates decarbonylation and β-hydride elimination to form an alkene. thieme-connect.de | thieme-connect.de |

These catalytic methods provide powerful tools for converting this compound into a variety of other valuable chemical structures through well-defined mechanistic pathways.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2,3-dimethylpent-2-en-1-ol (B6266957). It provides insights into the chemical environment of individual protons and carbons, which is crucial for confirming the compound's constitution and determining the stereochemistry of the double bond.

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the hydroxymethyl group (-CH₂OH) are expected to appear in the range of δ 3.5-4.5 ppm. The ethyl group protons would present as a quartet for the methylene group (-CH₂) and a triplet for the methyl group (-CH₃), typically found further upfield. The vinyl methyl protons would likely appear as singlets in the vinylic region of the spectrum. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (often broad) | Singlet |

| -CH₂OH | 3.5 - 4.5 | Singlet |

| =C-CH₂-CH₃ | ~2.0 | Quartet |

| =C-CH₃ | 1.6 - 1.8 | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The sp² hybridized carbons of the double bond are expected to resonate downfield, typically in the range of δ 120-140 ppm. A key feature of the ¹³C NMR spectrum would be the identification of the two quaternary carbons: the sp² carbon bonded to the two methyl groups and the ethyl group, and the other sp² carbon bonded to the hydroxymethyl group and a methyl group. The carbon of the hydroxymethyl group (-CH₂OH) would appear around δ 60-70 ppm, while the aliphatic carbons of the ethyl and methyl groups would be found at higher field (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=C (quaternary) | 120 - 140 |

| C=C (quaternary) | 120 - 140 |

| -CH₂OH | 60 - 70 |

| =C-CH₂-CH₃ | 20 - 30 |

| =C-CH₃ | 15 - 25 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C double bond stretching vibration would appear as a weaker band around 1670-1640 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the range of 1050-1085 cm⁻¹. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (sp³) | 2850 - 3000 |

| C=C (alkene) | 1640 - 1670 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O), the molecular weight is 114.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. The fragmentation pattern would provide further structural information. Common fragmentation pathways for allylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 96, and the loss of the hydroxymethyl radical (-•CH₂OH), resulting in a peak at m/z 83. Cleavage of the allylic bond is also a characteristic fragmentation pathway.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 114 | [M]⁺ |

| 99 | [M - CH₃]⁺ |

| 96 | [M - H₂O]⁺ |

| 85 | [M - C₂H₅]⁺ |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its (E) and (Z) isomers. Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for analyzing volatile compounds like this allylic alcohol. The retention time in a GC analysis can be used to determine the purity of a sample. Different isomers will often have slightly different retention times, allowing for their separation and quantification.

High-performance liquid chromatography (HPLC) can also be employed for the separation of the geometric isomers. mtc-usa.com Normal-phase HPLC, using a silica gel column, or reversed-phase HPLC with a suitable non-polar stationary phase, could potentially resolve the (E) and (Z) isomers based on their differences in polarity and shape. mtc-usa.com The choice of mobile phase is critical for achieving optimal separation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic feature of the analyte under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. This allows for highly confident identification of the separated compounds.

Despite a thorough search, no specific studies detailing the GC or GC-MS analysis of this compound, including retention times or mass spectral data, were found. Therefore, no data table of research findings can be provided.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. scispace.comarxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wave function. scispace.com This approach allows for the calculation of various molecular properties, providing a balance between computational cost and accuracy. scispace.comarxiv.org For a molecule such as 2,3-dimethylpent-2-en-1-ol (B6266957), DFT can elucidate how the arrangement of electrons influences its stability and chemical behavior.

DFT is used to visualize and analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for predicting reactivity. For instance, the HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites for nucleophilic attack. researchgate.net Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.netresearchgate.net In these maps, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the oxygen of the hydroxyl group would be an electron-rich center.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can also be calculated to quantify the molecule's reactivity. researchgate.net

Table 5.1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. researchgate.net |

| Electronegativity (χ) | χ = -μ | The power of an atom/molecule to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering upon accepting electrons. researchgate.net |

This table outlines key descriptors derivable from DFT calculations to predict the chemical behavior of a molecule.

DFT calculations are widely employed for the prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov This is a valuable tool for structure verification and elucidation, especially for novel or complex molecules. nih.govresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a specific DFT functional and basis set, such as B3LYP/6-311+G(d,p). The computed shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

The accuracy of these predictions is generally high, with reported root mean square errors (RMSE) for ¹H shifts around 0.2–0.4 ppm. nih.gov Combining DFT calculations with machine learning algorithms has shown promise in further refining the accuracy of these predictions. nih.govresearchgate.net For this compound, DFT could be used to predict the ¹H and ¹³C chemical shifts, which can then be compared against experimental spectra to confirm its structure.

Table 5.2: Hypothetical DFT-Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton Environment | Typical Experimental Shift (ppm) | Hypothetical DFT-Predicted Shift (ppm) | Expected Deviation (ppm) |

|---|---|---|---|

| -OH (hydroxyl) | 1.5–2.0 (broad) | 1.75 | ± 0.2-0.4 nih.gov |

| -CH₂-OH (methylene) | ~4.1 | 4.15 | ± 0.2-0.4 nih.gov |

| =C-CH₂- (allylic ethyl) | ~2.1 | 2.18 | ± 0.2-0.4 nih.gov |

| -CH₃ (ethyl) | ~1.0 | 1.05 | ± 0.2-0.4 nih.gov |

| =C-CH₃ (vinylic methyls) | ~1.7 | 1.72 | ± 0.2-0.4 nih.gov |

This table illustrates how computational predictions would compare to experimental data, based on typical accuracies reported in the literature.

A significant application of DFT is the study of reaction mechanisms through the analysis of transition states (TS) and reaction energetics. acs.org By mapping the potential energy surface of a reaction, researchers can locate the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate its energy. This activation energy (ΔG‡) is crucial for determining the reaction rate.

For this compound, DFT could model various reactions, such as its oxidation, hydrogenation, or ene reactions. uoc.gr For example, in a study of the epoxidation of allylic alcohols, DFT calculations using the B3LYP functional were employed to locate the transition structures and understand the stereoselectivity of the reaction. acs.org Similarly, the energetics of H-atom abstraction from allylic radicals by molecular oxygen have been studied using high-level quantum chemical calculations to determine reaction rates. researchgate.net This type of analysis can reveal the most favorable reaction pathway and explain experimental observations regarding product distribution and reaction speed.

Table 5.3: Example of DFT-Calculated Energetics for a Hypothetical Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (this compound + Reagent) | B3LYP/6-31G(d) | 0.0 |

| Transition State (TS) | B3LYP/6-31G(d) | +20.5 (Activation Energy) |

| Intermediate | B3LYP/6-31G(d) | +5.2 |

| Products | B3LYP/6-31G(d) | -15.8 (Reaction Energy) |

This table provides a conceptual example of how DFT is used to calculate the energy profile of a chemical reaction.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmun.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the molecule's dynamic behavior, including conformational changes. mun.caplos.org

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to perform a conformational analysis. scispace.com This analysis helps identify the most stable, low-energy conformations and the energy barriers between them. mun.ca The simulations can be run in a vacuum or, more realistically, with an explicit solvent to understand how interactions with solvent molecules influence conformational preferences. scispace.com The results from MD can identify the most probable conformations, which is crucial as the molecule's shape affects its reactivity and biological activity. mun.ca

Table 5.4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description of Motion |

|---|---|---|

| τ1 | C4 - C3 - C2 - C1 | Rotation around the C2-C3 single bond, affecting the orientation of the ethyl group relative to the hydroxymethyl group. |

| τ2 | C5 - C4 - C3 - C2 | Rotation around the C3-C4 single bond within the ethyl group. |

| τ3 | C3 - C2 - C1 - O | Rotation around the C1-C2 single bond, affecting the orientation of the hydroxyl group. |

This table identifies the primary rotatable bonds in this compound that would be the focus of a conformational analysis via MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. google.com A QSAR model attempts to predict the activity of new or untested compounds based on calculated molecular descriptors. vegahub.eu These descriptors are numerical values that encode information about the molecule's topology, geometry, or electronic properties.

Given that related compounds are used in the fragrance industry, a QSAR model for this compound could be developed to predict its olfactory properties. google.com In such a model, the dependent variable might be an experimentally determined odor characteristic (e.g., odor threshold or intensity). The independent variables would be a set of molecular descriptors. A statistical method, such as multiple linear regression, would then be used to build the predictive model. researchgate.net QSAR can also provide mechanistic insights by identifying which descriptors are most influential, suggesting which molecular features are key to the observed activity. vegahub.eu

Table 5.5: Selected Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Value | Source | Significance |

|---|---|---|---|

| Molecular Weight | 114.19 g/mol | PubChem nih.gov | Relates to size and volatility. |

| XLogP3 (logP) | 2.1 | PubChem nih.gov | Measures hydrophobicity, affecting transport and receptor interaction. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | PubChem nih.gov | Relates to hydrogen bonding potential and polarity. |

| Number of Rotatable Bonds | 3 | PubChem nih.gov | Indicates molecular flexibility. |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov | Capacity to donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov | Capacity to accept a hydrogen bond. |

This table lists key physicochemical descriptors for this compound that could be used as independent variables in a QSAR model.

Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

As a versatile intermediate, 2,3-dimethylpent-2-en-1-ol (B6266957) is utilized in the synthesis of other organic molecules. The presence of both a primary alcohol and a trisubstituted alkene within its structure allows for a range of chemical modifications. The hydroxyl group can undergo oxidation, reduction, or substitution, while the double bond can participate in various addition reactions. This dual reactivity makes it a useful starting point for constructing more elaborate chemical frameworks.

Construction of Carbon-Carbon Bonds in Advanced Molecular Architectures

The formation of new carbon-carbon bonds is a fundamental process in the assembly of complex organic molecules. This compound can serve as a substrate in reactions designed to build more complex carbon skeletons. For instance, its derivatives can potentially be used in catalytic reactions that form new bonds at the double bond, such as those involving iridium-N,P catalysts to create vicinal stereocenters. Furthermore, the hydroxyl group can be transformed into a leaving group, setting the stage for substitution reactions where a new carbon-based nucleophile is introduced.

Like other allylic alcohols, it can be a precursor for various transformations. For example, its double bond allows for addition reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can direct certain reactions or be modified to participate in subsequent bond-forming steps.

Synthesis of Pharmaceutical and Agrochemical Precursors

The utility of a chemical intermediate is often measured by its ability to serve as a precursor for high-value products like pharmaceuticals and agrochemicals. While research into the specific therapeutic applications of this compound is still emerging, it is categorized by some chemical suppliers as a pharmaceutical intermediate. bldpharm.com

For related structures, applications have been identified. For example, certain monoterpenes with similar structural motifs are known to be key intermediates in the synthesis of commercial herbicides. The structural features of this compound suggest its potential as a starting material for various bioactive molecules, though specific examples of its incorporation into named drugs or pesticides are not extensively documented in publicly available literature.

Use in Cascade Reactions for Complex Molecule Formation

Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. These reactions are instrumental in the total synthesis of natural products. While specific examples detailing the use of this compound in cascade sequences are not prominently reported, its structural isomer, 2,3-dimethyl-4-penten-2-ol, has been utilized in cascade metathesis reactions for preparing taxane (B156437) derivatives. The potential for this compound to participate in similar reaction cascades, such as those initiated by oxidation or rearrangement, remains an area for further exploration.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The development of new reagents and catalysts is crucial for advancing chemical synthesis. A common strategy involves using a specific molecular framework, or scaffold, which can be modified to create a library of catalysts or reagents with tailored properties. There is currently limited available information on the use of the this compound structure as a scaffold for designing new catalysts or reagents.

Contributions to Polymer Science and Functional Materials

The incorporation of functional molecules into polymers can impart new and useful properties to the resulting materials. This compound is listed by some suppliers as a functional material and relevant to polymer science. bldpharm.comaccelachem.com The hydroxyl group could be used to initiate polymerization or be esterified with a polymerizable monomer, while the alkene could potentially participate in polymerization reactions, such as radical polymerizations. google.com

Derivatives, such as 4-methoxy-2,3-dimethylpent-2-en-1-ol, have been mentioned in the context of compositions for functional applications, where they may be encapsulated within polymer microcapsules made from materials like polystyrene or polyamide. google.com However, detailed studies on the direct polymerization of this compound or its significant contributions to the properties of functional materials are not widely reported in scientific literature.

Investigating Biological Interactions and Metabolic Pathways

Enzymatic Interactions and Substrate Potential of 2,3-Dimethylpent-2-en-1-ol (B6266957) in In Vitro Systems

Currently, there are no published studies that specifically detail the enzymatic interactions or substrate potential of this compound in in vitro systems. Generally, allylic alcohols can undergo various enzymatic transformations, primarily oxidation reactions catalyzed by enzymes such as alcohol dehydrogenases and cytochrome P450 monooxygenases. These enzymes are capable of converting the primary alcohol group into an aldehyde or carboxylic acid.

To ascertain the specific enzymatic interactions of this compound, a series of in vitro assays would be necessary. The following table outlines potential enzymes that could interact with this compound, based on its chemical structure.

| Enzyme Class | Potential Reaction | Expected Product(s) |

| Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol | 2,3-Dimethylpent-2-enal |

| Aldehyde Dehydrogenase (ALDH) | Further oxidation of the aldehyde | 2,3-Dimethylpent-2-enoic acid |

| Cytochrome P450 (CYP) | Oxidation at various positions | Hydroxylated or epoxidized derivatives |

| Glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | 2,3-Dimethylpent-2-en-1-yl glucuronide |

| Sulfotransferases (SULTs) | Conjugation with a sulfonate group | 2,3-Dimethylpent-2-en-1-yl sulfate |

This table represents a theoretical framework for the potential enzymatic interactions of this compound based on the metabolism of similar compounds. Experimental data is required for confirmation.

Integration into Broader Metabolic Networks and Pathways

The integration of this compound into broader metabolic networks remains uninvestigated. As a small, potentially exogenous compound, its metabolism would likely involve detoxification and elimination pathways.

No specific in vitro biotransformation studies for this compound have been documented. Such studies, typically employing liver microsomes, S9 fractions, or hepatocytes, would be instrumental in identifying the primary metabolites and the enzymes responsible for their formation. These experimental systems contain a wide array of phase I and phase II metabolic enzymes and provide a reliable model for predicting in vivo metabolism.

There is no current evidence to suggest that this compound is a naturally occurring compound produced by biological systems. While many structurally similar terpenoid alcohols are synthesized by plants and microorganisms through well-established pathways like the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, the specific enzymatic machinery required for the synthesis of this compound has not been identified.

Mechanism of Action at the Molecular Level (e.g., Hydrogen Bonding with Biomolecules)

The molecular mechanism of action for this compound has not been explored. The presence of a hydroxyl group allows for the potential formation of hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction could be a key determinant of its biological activity, if any. The allylic double bond and the methyl substitutions would influence the compound's steric and electronic properties, further defining its potential interactions with biomolecular targets. Computational modeling and biophysical techniques, such as X-ray crystallography or NMR spectroscopy, would be necessary to investigate these interactions at a molecular level.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic routes is paramount for the availability of 2,3-Dimethylpent-2-en-1-ol (B6266957) for further study. Current synthetic approaches are not extensively documented in publicly available literature, indicating a significant opportunity for innovation. Future research will likely focus on the exploration of novel synthetic strategies and the application of advanced catalytic systems.

One promising avenue lies in the advancement of organometallic catalysis . The use of transition metal catalysts, such as those based on palladium, ruthenium, and nickel, has revolutionized the synthesis of complex organic molecules, including allylic alcohols. Research in this area could lead to the development of highly selective catalytic systems for the synthesis of this compound from readily available starting materials. For instance, catalyzed additions of organometallic reagents to α,β-unsaturated aldehydes or ketones could provide a direct and atom-economical route to this compound.

Furthermore, the application of Grignard reactions and other related organomagnesium chemistry presents a classical yet powerful tool for the formation of the carbon skeleton of this compound. Future investigations could focus on optimizing reaction conditions and exploring novel Grignard reagents to enhance yield and stereoselectivity.

The table below outlines potential starting materials and reaction types that could be investigated for the synthesis of this compound.

| Starting Material (Example) | Reaction Type | Potential Catalyst/Reagent | Desired Outcome |

| 2,3-Dimethylpent-2-enal | Reduction | Metal Hydrides (e.g., NaBH4, LiAlH4) | This compound |

| 3-Methylpentan-2-one | Wittig or Horner-Wadsworth-Emmons Reaction | Phosphonium ylide or phosphonate carbanion | Intermediate for conversion to this compound |

| Propionaldehyde and 2-Butanone | Aldol Condensation followed by reduction | Base or Acid catalyst, then reducing agent | This compound |

| 2-Bromo-3-methylpent-2-ene | Nucleophilic Substitution with a hydroxymethyl equivalent | Organocuprate or other organometallic reagent | This compound |

Advanced Computational Studies for Predictive Modeling

In parallel with synthetic explorations, advanced computational studies will play a crucial role in predicting the physicochemical properties, reactivity, and potential biological activity of this compound. These in silico methods offer a rapid and cost-effective means to guide experimental work.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. Such studies can help in understanding its stability, conformational preferences, and spectroscopic properties. Furthermore, DFT can be employed to model reaction mechanisms for its synthesis, aiding in the design of more efficient catalytic systems.

Molecular Dynamics (MD) simulations can be utilized to study the behavior of this compound in different environments, such as in solution or at interfaces. This can provide information on its solvation properties, diffusion, and interactions with other molecules, which is particularly relevant for understanding its potential biological roles.

The following table summarizes key molecular descriptors that can be calculated using computational methods and their relevance.

| Descriptor | Computational Method | Relevance |

| Optimized Molecular Geometry | DFT | Provides bond lengths, bond angles, and dihedral angles. |

| Electronic Properties (HOMO/LUMO energies) | DFT | Indicates reactivity and potential for electronic transitions. |

| Vibrational Frequencies | DFT | Correlates with infrared and Raman spectra for identification. |

| Solvation Free Energy | MD, Continuum Solvation Models | Predicts solubility in different solvents. |

| Conformational Analysis | MD, Monte Carlo Simulations | Identifies stable conformations and their relative energies. |

Elucidation of Undiscovered Biological Roles and Pathways

The biological functions of this compound are currently unknown. As a member of the vast family of terpene alcohols, it is plausible that this compound possesses biological activity. Terpenoids are known to play diverse roles in nature, acting as signaling molecules, defense compounds, and pheromones.

Future research should focus on screening this compound for a range of biological activities, including antimicrobial, antifungal, insecticidal, and pheromonal effects. Its structural similarity to other known semiochemicals suggests it could play a role in insect communication.

Investigating the biosynthesis of this compound in natural sources, if any, would be a significant step. This would involve identifying the organisms that produce it and elucidating the enzymatic pathways responsible for its formation. The well-established mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways are the primary routes for the biosynthesis of terpenoid precursors, and it is likely that one of these pathways is involved in the formation of the C7 backbone of this compound.

Integration with Machine Learning for Structure-Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These powerful tools can be applied to predict the properties and activities of molecules like this compound, accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of this compound and related compounds. By training ML algorithms on datasets of molecules with known properties, it is possible to build predictive models based on molecular descriptors.

For instance, ML models could be trained to predict the odor characteristics of this compound, a crucial aspect for its potential application in the fragrance industry. Similarly, predictive models could be developed to assess its potential toxicity or other biological effects.

The table below lists some machine learning applications and their potential impact on the study of this compound.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

| QSAR/QSPR Modeling | Molecular descriptors of this compound and related compounds | Biological activity (e.g., antimicrobial, insecticidal), Physicochemical properties (e.g., boiling point, solubility) | Rapid screening for potential applications and guiding experimental testing. |

| Fragrance Prediction | Molecular structure and descriptors | Odor profile and intensity | Accelerating the discovery of new fragrance ingredients. |

| Synthesis Planning | Target molecule structure (this compound) | Retrosynthetic pathways and reaction conditions | Efficiently design and optimize synthetic routes. |

| Biological Pathway Prediction | Genomic and metabolomic data from potential producing organisms | Putative biosynthetic genes and enzymes | Guide the discovery of natural sources and biosynthetic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.